molecular formula C24H20ClN3OS B3139268 N-Benzyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine CAS No. 477710-07-9

N-Benzyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine

Cat. No.: B3139268
CAS No.: 477710-07-9
M. Wt: 434 g/mol
InChI Key: GZXCRHJFLPJMTC-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with benzyl, chlorophenyl, and phenyl groups.

Properties

IUPAC Name

N-benzyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3OS/c25-20-11-13-22(14-12-20)30(29)17-21-15-23(26-16-18-7-3-1-4-8-18)28-24(27-21)19-9-5-2-6-10-19/h1-15H,16-17H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXCRHJFLPJMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-Benzyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include the following steps:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzyl Group: This step involves the alkylation of the pyrimidine core with benzyl halides in the presence of a base.

    Final Substitution: The final step involves the substitution of the chlorophenyl and phenyl groups onto the pyrimidine ring

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-Benzyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfinyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield sulfides.

Scientific Research Applications

N-Benzyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-Benzyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .

Comparison with Similar Compounds

N-Benzyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine can be compared with other similar compounds, such as:

    N-Benzyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinamine: This compound has a similar structure but differs in the presence of a sulfanyl group instead of a sulfinyl group.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a pyrimidine core but have different substituents, leading to variations in their chemical and biological properties

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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